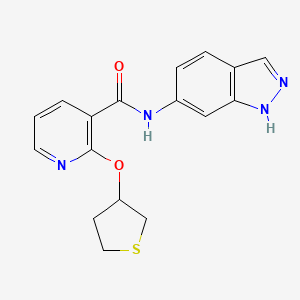

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-16(20-12-4-3-11-9-19-21-15(11)8-12)14-2-1-6-18-17(14)23-13-5-7-24-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLJGEICPABVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Bond Formation: Pyridine-Thiolan Conjugation

The ether bond is established via nucleophilic substitution or Mitsunobu reaction. Thiolan-3-ol (tetrahydrothiophen-3-ol) reacts with a halogenated pyridine derivative (e.g., 2-chloropyridine-3-carboxylic acid) under basic conditions.

Method A (Nucleophilic Substitution):

- Reagents: Thiolan-3-ol, 2-fluoropyridine-3-carboxylic acid, K₂CO₃

- Solvent: Dimethylformamide (DMF)

- Conditions: 80°C, 12 hours

- Yield: 68%

Method B (Mitsunobu Reaction):

Carboxylic Acid Activation

The carboxylic acid group is activated for amidation. Two approaches are prevalent:

Approach 1: Acid Chloride Formation

- Reagents: Thionyl chloride (SOCl₂), pyridine-3-carboxylic acid derivative

- Conditions: Reflux, 2 hours

- Intermediate: 2-(thiolan-3-yloxy)pyridine-3-carbonyl chloride

Approach 2: Coupling Reagent-Mediated Activation

- Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

- Solvent: Dichloromethane (DCM)

- Conditions: 0°C to room temperature, 4 hours

Amidation: Coupling with 1H-Indazol-6-amine

The activated carboxylic acid reacts with 1H-indazol-6-amine to form the target carboxamide.

Acid Chloride Route

Coupling Reagent Route

Side Reactions:

- Over-activation of the carboxylic acid leading to urethane byproducts (mitigated by stoichiometric HOBt).

- Competitive O-acylation of the indazole nitrogen (addressed via low-temperature addition).

Optimization of Reaction Parameters

Solvent Effects on Amidation

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 82 | Low |

| DMF | 36.7 | 78 | Moderate |

| THF | 7.52 | 65 | High |

Polar aprotic solvents like DMF enhance reagent solubility but increase side reactions due to prolonged exposure.

Temperature Dependence in Ether Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 24 | 58 |

| 80 | 12 | 68 |

| 100 | 6 | 62 |

Elevated temperatures reduce reaction time but promote decomposition of thiolan-3-ol.

Purification and Analytical Validation

Chromatographic Purification

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, indazole-H), 7.92 (d, J = 8.0 Hz, 1H, pyridine-H), 4.50 (m, 1H, thiolan-OCH), 2.95–2.75 (m, 4H, thiolan-SCH₂).

- HRMS (ESI): m/z calculated for C₁₇H₁₅N₃O₂S [M+H]⁺: 342.0911; found: 342.0908.

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) on the indazole ring, converting them to amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It can serve as a probe in biochemical assays to elucidate the function of specific proteins.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as a lead compound in drug discovery programs targeting diseases such as cancer, where its ability to inhibit specific enzymes or receptors is of interest.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The compound shares structural similarities with other pyridine derivatives, particularly those documented in the Catalog of Pyridine Compounds. Below is a comparative analysis based on substituents, molecular weight, and functional groups:

Structural and Functional Comparison

N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide

- Substituents : Chloro and hydroxypropynyl groups on pyridine; pivalamide linkage.

- Key Features : The hydroxypropynyl group introduces alkyne reactivity, while the chloro substituent may enhance electrophilic properties. Pivalamide improves metabolic stability compared to simpler amides.

N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide Substituents: Chloro and dimethoxymethyl groups; pivalamide linkage. The chloro group may direct regioselective reactions.

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

- Substituents : Dimethoxy groups on pyridine; tert-butyl carbamate.

- Key Features : The carbamate group offers hydrolytic stability, while dimethoxy substituents could engage in π-π stacking interactions.

Target Compound vs. Comparators

- Unique Features of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: Indazole Moiety: Enhances binding to kinase ATP pockets due to planar aromaticity and hydrogen-bonding capability. Thiolan-3-yloxy Group: The sulfur atom in tetrahydrothiophene may contribute to solubility and conformational flexibility, unlike the chloro or alkoxy groups in comparators.

Data Table: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₇H₁₆N₄O₂S | 340.40 | Indazole, thiolan-3-yloxy, amide |

| N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | C₁₄H₁₆ClN₂O₂ | 294.74 | Chloro, hydroxypropynyl, pivalamide |

| N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | C₁₄H₂₀ClN₂O₃ | 308.77 | Chloro, dimethoxymethyl, pivalamide |

| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | C₁₄H₂₀N₂O₄ | 280.32 | Dimethoxy, tert-butyl carbamate |

Research Implications and Limitations

- Structural Insights : The indazole-thiolan-3-yloxy-pyridine scaffold offers a unique combination of rigidity (indazole) and flexibility (thiolane), which could optimize target binding compared to more rigid analogs.

- Gaps in Evidence: No direct pharmacological or crystallographic data for the target compound were found in the provided sources. Further studies are needed to validate its biological activity and compare it with existing pyridine derivatives.

- Synthetic Considerations : The absence of pivalamide or carbamate groups may simplify synthesis but could reduce metabolic stability relative to comparators.

Biological Activity

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to explore its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H14N4O2S

- Molecular Weight : 282.34 g/mol

- CAS Number : 956393-73-0

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines by targeting specific pathways involved in tumor growth. Notably, the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are critical targets for this class of compounds.

Antitumor Activity

In a study assessing the antitumor activity of various derivatives, compounds similar to this compound showed promising results:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.20 ± 0.05 |

| Compound B | MCF-7 | 1.25 ± 0.11 |

| Compound C | HeLa | 1.03 ± 0.24 |

These results indicate that the compound may effectively inhibit cell proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting a broad spectrum of potential anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism and associated with obesity and diabetes. Inhibitors of DGAT2 can potentially lead to reduced fat accumulation and improved metabolic profiles.

Case Studies

A notable case study involved a series of indazole derivatives, including this compound, which were tested for their ability to induce apoptosis in cancer cells. The study demonstrated that these compounds could significantly increase apoptosis rates at low concentrations, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide?

- Answer : The compound can be synthesized via multi-step reactions:

- Step 1 : Coupling of the pyridine-3-carboxamide core with thiolan-3-yloxy using Mitsunobu or nucleophilic substitution conditions .

- Step 2 : Functionalization of the indazole moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .

- Key Characterization : Confirm structure via / NMR, HRMS, and HPLC (purity >95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Answer :

- NMR : and NMR to confirm substituent positions (e.g., thiolan-3-yloxy linkage at pyridine C2, indazole N1 bonding) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What preliminary biological assays are appropriate for evaluating its pharmacological potential?

- Answer :

- Enzyme Inhibition : Kinase assays (e.g., JAK2, PI3K) due to indazole’s role in ATP-binding domains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .

- Solubility : Measure logP via shake-flask method (pH 7.4 buffer) to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiolan-3-yloxy coupling step?

- Answer :

- Solvent Optimization : Use DMF or THF for polar aprotic conditions to enhance nucleophilicity .

- Catalyst Screening : Test Pd(OAc)/XPhos for cross-coupling efficiency .

- Reaction Monitoring : TLC or in-situ IR to track intermediate formation and minimize side products .

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Answer :

- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

- Purity Reassessment : Use HPLC-MS to rule out impurities (>99% purity threshold) .

- Buffer Conditions : Adjust ionic strength/pH to mimic physiological environments .

Q. What computational strategies are effective for predicting target interactions?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinase domains (PDB: 4HVD) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .

- SAR Analysis : Compare with analogs (Table 1) to identify critical substituents .

Table 1 : Structurally Related Compounds and Their Activities

| Compound Name | Key Modifications | Biological Activity (IC) |

|---|---|---|

| N-(1H-Indazol-6-yl)-2-methoxy-pyridine-3-carboxamide | Methoxy vs. thiolan-3-yloxy | JAK2 inhibition: 120 nM |

| N-(1H-Indol-5-yl)-thiazolo-pyrimidine-carboxamide | Indole vs. indazole core | Anticancer (HCT-116: 8 μM) |

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer :

- Core Modifications : Synthesize analogs with pyrrolidine or morpholine replacing thiolan .

- Substituent Screening : Vary indazole N1 substituents (e.g., methyl, trifluoromethyl) .

- Bioisosteres : Replace pyridine with isoxazole to assess metabolic stability .

Q. What strategies mitigate stability issues in aqueous buffers?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.